molecular formula C13H15NO4 B15303101 benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate

benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate

Cat. No.: B15303101
M. Wt: 249.26 g/mol
InChI Key: XCKXMEHMBNAJLI-UHFFFAOYSA-N
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Description

Benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring fused with a carbamate group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate typically involves the reaction of benzyl chloroformate with 4-oxotetrahydro-2H-pyran-3-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl 4-hydroxytetrahydro-2H-pyran-3-ylcarbamate .

Scientific Research Applications

Benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the tetrahydropyran ring.

    4-oxotetrahydro-2H-pyran-3-ylcarbamate: Similar structure but lacks the benzyl group.

Uniqueness

Benzyl 4-oxotetrahydro-2H-pyran-3-ylcarbamate is unique due to its combined structural features of a benzyl group and a tetrahydropyran ring fused with a carbamate group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

benzyl N-(4-oxooxan-3-yl)carbamate

InChI

InChI=1S/C13H15NO4/c15-12-6-7-17-9-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)

InChI Key

XCKXMEHMBNAJLI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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